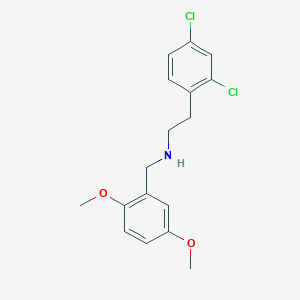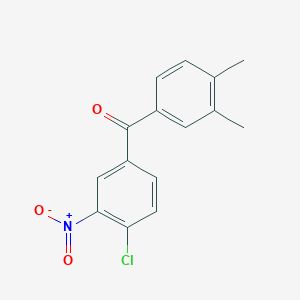![molecular formula C16H19BrClNO B5090426 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride, also known as BBAE, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of beta-adrenergic receptor antagonists and has been studied for its ability to regulate blood pressure and heart rate, as well as its potential use in treating cardiovascular diseases.
Mecanismo De Acción
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride acts as a beta-adrenergic receptor antagonist, which means it blocks the binding of adrenaline and noradrenaline to their receptors. This results in a decrease in heart rate and blood pressure, as well as a reduction in the workload of the heart.
Biochemical and Physiological Effects
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been shown to have several biochemical and physiological effects in animal models. It can reduce the levels of adrenaline and noradrenaline in the blood, which helps to regulate blood pressure and heart rate. Additionally, 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been shown to improve endothelial function, which is important for maintaining healthy blood vessels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride in lab experiments is its high specificity for beta-adrenergic receptors, which allows for targeted effects on cardiovascular function. However, one limitation is that the compound has a relatively short half-life, which can make it difficult to maintain consistent effects over time.
Direcciones Futuras
There are several potential future directions for research on 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride. One area of interest is its potential use in treating heart failure, as it has been shown to improve cardiac function in animal models. Additionally, further studies could explore the effects of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride on other physiological systems, such as the respiratory and immune systems. Finally, research could investigate the potential use of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride in combination with other drugs for the treatment of cardiovascular diseases.
Métodos De Síntesis
The synthesis of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride involves the reaction of benzylamine with 4-bromobenzyl chloride in the presence of a base, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride.
Aplicaciones Científicas De Investigación
2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride has been extensively studied for its potential therapeutic applications in cardiovascular diseases. Research has shown that 2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride can effectively reduce blood pressure and heart rate in animal models, making it a promising candidate for the treatment of hypertension and other cardiovascular diseases.
Propiedades
IUPAC Name |
2-[benzyl-[(4-bromophenyl)methyl]amino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18BrNO.ClH/c17-16-8-6-15(7-9-16)13-18(10-11-19)12-14-4-2-1-3-5-14;/h1-9,19H,10-13H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGXGYYGINXLTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CCO)CC2=CC=C(C=C2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Benzyl-[(4-bromophenyl)methyl]amino]ethanol;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)

![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)


![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![(3aS*,6aR*)-3-[2-(4-methoxyphenyl)ethyl]-5-(2-pyrazinyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5090425.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


